molecular formula C38H58O4 B1264987 3-Demethylubiquinol-6

3-Demethylubiquinol-6

Cat. No. B1264987
M. Wt: 578.9 g/mol
InChI Key: ZQXNZNKHQXLVCV-HGJBZHBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-demethylubiquinol-6 is a 3-demethylubiquinol in which the polyprenyl chain contains 6 prenyl units.

Scientific Research Applications

Cancer-Preventive Activity

3-Demethylubiquinol-6, isolated from the ascidian Aplidium glabrum, shows promising cancer-preventive properties. Fedorov et al. (2006) discovered that 3-Demethylubiquinol-6 and its synthetic analogs inhibit cell transformation, induce apoptosis, and affect various cellular activities in JB6 Cl41 mouse skin cells. The study highlights the dependence of these activities on the side chain length and the positions of methoxyl groups in the quinone part of the molecule (Fedorov et al., 2006).

Anticancer Properties in Vivo

Further research by Fedorov et al. (2008) on 3-Demethylubiquinol-6 demonstrated its in vivo anticancer properties. The compound was shown to inhibit the growth of Ehrlich carcinoma in mice, especially when administered prophylactically. It also inhibited phenotype expression and induced apoptosis in various human tumor cell lines, suggesting potential for developing new antitumor agents (Fedorov et al., 2008).

properties

Product Name

3-Demethylubiquinol-6

Molecular Formula

C38H58O4

Molecular Weight

578.9 g/mol

IUPAC Name

5-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methoxy-6-methylbenzene-1,2,4-triol

InChI

InChI=1S/C38H58O4/c1-27(2)15-10-16-28(3)17-11-18-29(4)19-12-20-30(5)21-13-22-31(6)23-14-24-32(7)25-26-34-33(8)35(39)37(41)38(42-9)36(34)40/h15,17,19,21,23,25,39-41H,10-14,16,18,20,22,24,26H2,1-9H3/b28-17+,29-19+,30-21+,31-23+,32-25+

InChI Key

ZQXNZNKHQXLVCV-HGJBZHBGSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Demethylubiquinol-6
Reactant of Route 2
Reactant of Route 2
3-Demethylubiquinol-6
Reactant of Route 3
3-Demethylubiquinol-6
Reactant of Route 4
3-Demethylubiquinol-6
Reactant of Route 5
3-Demethylubiquinol-6
Reactant of Route 6
3-Demethylubiquinol-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.